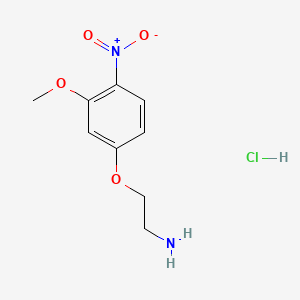
2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 3-methoxy-4-nitrophenol with ethylene oxide to form 2-(3-methoxy-4-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(3-methoxy-4-nitrophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The methoxy group can be demethylated to yield the corresponding phenol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: 2-(3-Amino-4-nitrophenoxy)ethan-1-aminehydrochloride.
Reduction: 2-(3-Hydroxy-4-nitrophenoxy)ethan-1-aminehydrochloride.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
類似化合物との比較
Similar Compounds
- 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine
- 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine hydrochloride
Uniqueness
2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .
特性
分子式 |
C9H13ClN2O4 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
2-(3-methoxy-4-nitrophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-9-6-7(15-5-4-10)2-3-8(9)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H |
InChIキー |
XOHGEBLUAGQZTN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OCCN)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)

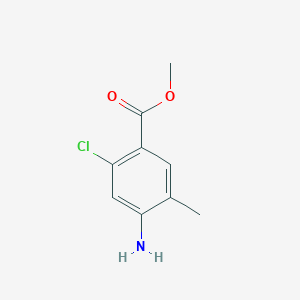

![[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
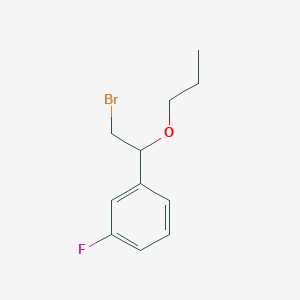
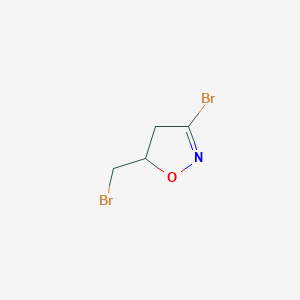
![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
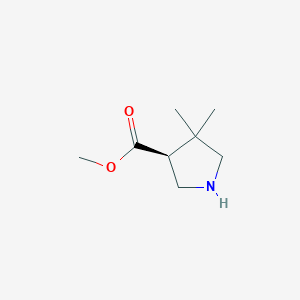
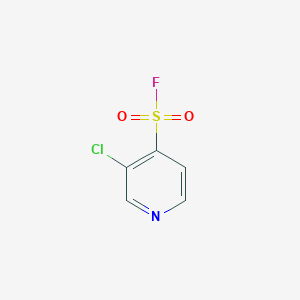
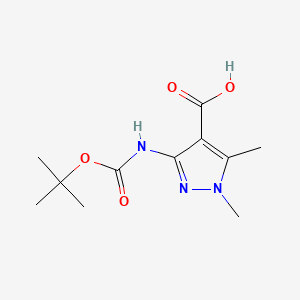
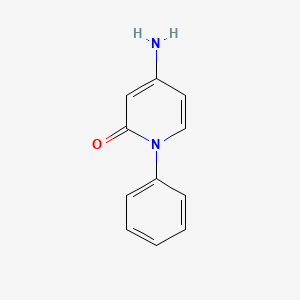
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)
![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)
